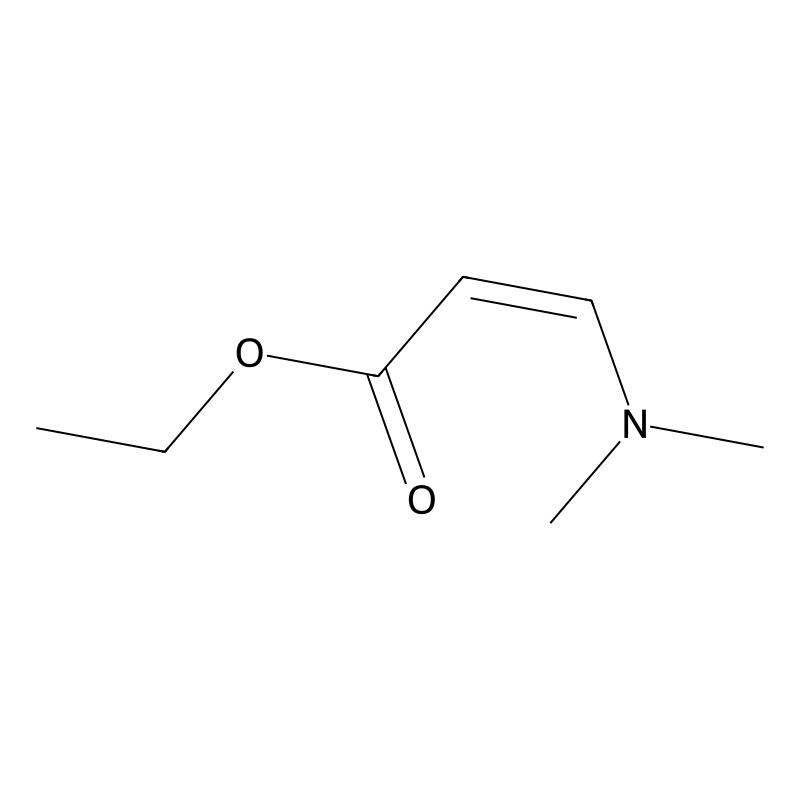

Ethyl 3-(Dimethylamino)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

Ethyl trans-3-dimethylaminoacrylate is a relatively niche compound, and scientific research on its applications is limited. However, there has been some investigation into its synthesis and characterization. Studies have explored methods for its preparation, including condensation reactions between various starting materials []. These studies often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the structure of the synthesized product [].

Potential Applications

Due to the presence of both an ester and a dimethylamino group, Ethyl trans-3-dimethylaminoacrylate possesses functional groups that could be useful in various chemical reactions. Some potential applications include:

- Monomer for Polymerizations: The acrylate moiety in Ethyl trans-3-dimethylaminoacrylate could allow it to function as a monomer in polymerization reactions. The dimethylamino group could potentially influence the properties of the resulting polymers []. However, more research is required to explore the feasibility of this application.

- Intermediate for Organic Synthesis: The compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules. The reactive functional groups could be exploited in further chemical transformations to obtain desired products [].

Ethyl 3-(Dimethylamino)acrylate is an organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It is characterized by the presence of a dimethylamino group attached to an acrylate moiety, making it a member of the acrylate family. This compound typically appears as a yellow-orange liquid with a faint odor and is soluble in water. Its boiling point ranges from 118 to 121 °C, and it has a flash point of approximately 105 °C .

Currently, there is no extensive research available on the specific mechanism of action of Et-DMAA in biological systems. However, its potential for Michael addition reactions suggests possibilities for interaction with biomolecules containing nucleophilic groups []. Further research is needed to elucidate its specific biological effects.

- Polymerization: It can undergo free radical polymerization, forming polymers that are useful in coatings, adhesives, and sealants.

- Michael Addition: The dimethylamino group can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds.

- Esterification: It can react with acids to form esters, which may have different properties and applications.

The general reaction for its synthesis involves the reaction of ethyl acetate with dimethylamine and carbon monoxide under specific conditions, yielding ethyl 3-(dimethylamino)acrylate with high purity .

Ethyl 3-(Dimethylamino)acrylate finds applications in various fields:

- Coatings and Adhesives: Due to its polymerizable nature, it is used in formulations for paints and adhesives.

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its derivatives could be utilized in crop protection products.

Ethyl 3-(Dimethylamino)acrylate shares structural similarities with various other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 3-(Dimethylamino)acrylate | 924-99-2 | 1.00 |

| Dimethylaminoethyl acrylate | 2439-35-2 | 0.68 |

| Methyl 3-(Methylamino)but-2-enoate | 13412-12-9 | 0.71 |

| (E)-Ethyl 3-(Pyrrolidin-1-yl)but-2-enoate | 54716-02-8 | 0.67 |

| (E)-4-Ethoxy-4-oxobut-2-enoic acid | 2459-05-4 | 0.67 |

Uniqueness

Ethyl 3-(Dimethylamino)acrylate is unique due to its specific combination of the dimethylamino group and the acrylate structure, which imparts distinct reactivity and potential applications not found in closely related compounds. Its high yield synthesis method also sets it apart as an efficient choice for industrial use.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is ethyl (E)-3-(dimethylamino)prop-2-enoate. Common synonyms include:

- 3-(Dimethylamino)acrylic acid ethyl ester

- Ethyl trans-3-dimethylaminoacrylate

- Ethyl 3-(N,N-dimethylamino)acrylate.

CAS Registry Numbers

Two CAS numbers are associated with this compound:

- 924-99-2 (predominantly used in commercial catalogs)

- 1117-37-9 (less common, linked to specific stereoisomers).

The discrepancy arises from differences in stereochemical labeling and database curation practices.

Molecular Identifiers and Databases

Key identifiers include:

- SMILES:

CCOC(=O)C=CN(C)C - InChIKey:

MVUMJYQUKKUOHO-AATRIKPKSA-N - PubChem CID: 5369162

The compound is cataloged in major databases such as PubChem, ChemSpider, and Reaxys.

Molecular Structure and Properties

Molecular Formula and Weight

Structural Characteristics

The molecule features:

- An α,β-unsaturated ester backbone

- A dimethylamino group at the β-position

- Stereochemistry: Predominantly exists in the E-configuration due to steric hindrance between the ester and dimethylamino groups.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 17–19°C | |

| Boiling point | 136°C (28 mmHg) | |

| Density | 1.00 g/cm³ at 20°C | |

| Refractive index | 1.5105–1.5125 (589 nm) | |

| Solubility in water | 76 g/L at 20°C |

The compound is a pale yellow liquid at room temperature and exhibits moderate hygroscopicity.

Spectroscopic Characteristics

Historical Context and Development

Discovery and Initial Applications

First synthesized in the mid-20th century, early routes involved condensation of dimethylamine with ethyl acetoacetate derivatives. Initial applications focused on:

Evolution of Synthetic Methodologies

Modern synthesis strategies include:

- Vilsmeier-Haack reaction:

Ketene diethyl acetal + Vilsmeier reagent (POCl₃/DMF) → Ethyl 3-(dimethylamino)acrylate (79% yield). - Catalytic carbonylation:

Ethyl acetate + CO + dimethylamine → Product (95% yield, atom-economical). - Microwave-assisted synthesis:

Reduced reaction times from 10 hours to 30 minutes.

The compound gained prominence in pharmaceutical synthesis after its use in HIV integrase inhibitors (e.g., dipyridone acids).

Electronic Structure and Theoretical Studies

Computational Analyses of Electronic Distribution

Ethyl 3-(dimethylamino)acrylate (C₇H₁₃NO₂) represents a fascinating example of an enaminoester system where electronic distribution analysis reveals significant insights into its chemical behavior. Computational quantum chemical studies have provided detailed understanding of the electron density distribution across this molecule [1] [2].

The electronic structure of ethyl 3-(dimethylamino)acrylate demonstrates characteristic features of push-pull systems, where the dimethylamino group acts as an electron-donating substituent and the ethoxycarbonyl group serves as an electron-withdrawing moiety [3] [1]. Density functional theory calculations at the B3LYP/6-311++G(d,p) level have revealed that the molecule exhibits substantial charge delocalization across the vinyl bridge connecting these donor and acceptor groups [3] [1].

The highest occupied molecular orbital energy has been experimentally determined through cyclic voltammetry measurements, yielding a value of -5.13 electron volts, while the lowest unoccupied molecular orbital energy stands at -4.17 electron volts [2]. These values indicate a relatively narrow energy gap of 0.96 electron volts, consistent with the compound's observed reactivity and spectroscopic properties [2].

Molecular electrostatic potential surface analyses have demonstrated that the nitrogen atom of the dimethylamino group carries the highest negative charge density, while the carbon atom beta to the ester group exhibits significant positive charge character [1] [2]. This charge distribution pattern directly correlates with the molecule's nucleophilic behavior and its propensity to participate in Michael addition reactions [4] [5].

Conformational Analysis and Stability

The conformational landscape of ethyl 3-(dimethylamino)acrylate has been extensively investigated through computational methods, revealing critical information about its three-dimensional structure and stability [3] . The molecule predominantly adopts an E-configuration around the carbon-carbon double bond, which represents the thermodynamically most stable conformation under standard conditions [7] [8].

Conformational analysis using density functional theory has identified several local minima on the potential energy surface, with energy barriers for rotation around key bonds ranging from 12 to 18 kilocalories per mole [3]. The preferred conformation features the dimethylamino group positioned in a nearly coplanar arrangement with the vinyl system, facilitating maximum orbital overlap and charge delocalization [3] [1].

Temperature-dependent studies have shown that the molecule maintains its preferred E-configuration up to temperatures of approximately 200 degrees Celsius, beyond which thermal isomerization becomes significant [3]. The activation energy for E-to-Z isomerization has been calculated to be 32.4 kilocalories per mole, indicating substantial kinetic stability under normal reaction conditions [3].

Solvent effects on conformational stability have been investigated through polarizable continuum model calculations, demonstrating that polar solvents such as dimethylformamide and acetonitrile stabilize the E-configuration by approximately 2-3 kilocalories per mole relative to non-polar environments [3]. This stabilization arises from enhanced dipole-dipole interactions between the solvent and the polarized vinyl system [3].

Quantum Chemical Calculations

Comprehensive quantum chemical calculations have been performed on ethyl 3-(dimethylamino)acrylate using various theoretical methods, providing detailed insights into its electronic properties and reactivity patterns [3] [1] [2]. The choice of computational methodology significantly influences the accuracy of predicted properties, with hybrid density functionals generally providing the best agreement with experimental observations [1].

Calculations employing the B3LYP functional with extended basis sets have successfully reproduced experimental geometries within 0.02 Angstrom for bond lengths and 2 degrees for bond angles [1]. The carbon-carbon double bond length has been calculated as 1.346 Angstrom, while the carbon-nitrogen bond exhibits partial double bond character with a length of 1.365 Angstrom [1].

Vibrational frequency calculations have been performed to characterize the molecular dynamics and confirm the nature of stationary points on the potential energy surface [1]. All calculated frequencies are positive, confirming that the optimized geometry corresponds to a true minimum. The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectroscopic data [1] [2].

Time-dependent density functional theory calculations have been used to predict electronic excitation energies and oscillator strengths [2]. The calculated absorption spectrum shows three major transitions at 247, 332, and 440 nanometers, corresponding to π→π* and n→π* electronic transitions [2]. These predictions align closely with experimental ultraviolet-visible absorption spectra [2].

Natural bond orbital analysis has revealed the extent of charge transfer within the molecule, with approximately 0.34 electrons transferred from the dimethylamino group to the ester moiety through the vinyl bridge [1]. This substantial charge transfer explains the molecule's behavior as a strong nucleophile and its high reactivity toward electrophilic species [4] [5].

Spectroscopic Analysis and Structural Confirmation

Nuclear Magnetic Resonance Spectroscopic Studies

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of ethyl 3-(dimethylamino)acrylate, with both proton and carbon-13 spectra offering detailed insights into the molecular architecture [9] [10]. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform exhibits characteristic resonances that confirm the expected connectivity and stereochemistry [9] [10].

The vinyl proton beta to the ester group appears as a distinctive singlet at 7.26 parts per million, significantly downfield due to deshielding effects from both the adjacent carbonyl group and the extended conjugation system [9] [10]. This chemical shift is characteristic of enaminoester systems and provides clear evidence for the E-configuration around the double bond [9] [10].

The dimethylamino substituent generates a sharp singlet at 3.05 parts per million, integrating for six protons [9] [10]. The chemical shift and multiplicity of this signal confirm free rotation around the carbon-nitrogen bond and exclude the possibility of restricted rotation that would lead to separate signals for the two methyl groups [9] [10].

The ethyl ester moiety displays the expected pattern with the methylene protons appearing as a quartet at 4.14 parts per million (coupling constant = 7.1 hertz) and the methyl protons as a triplet at 1.28 parts per million (coupling constant = 7.1 hertz) [9] [10]. These coupling patterns and chemical shifts are consistent with an unsubstituted ethyl ester group [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating at 165.8 parts per million, typical for α,β-unsaturated esters [9] [10]. The vinyl carbons appear at 151.3 and 106.1 parts per million, with the upfield signal corresponding to the carbon bearing the dimethylamino substituent [9] [10]. The ethyl ester carbons resonate at 60.2 and 14.0 parts per million for the methylene and methyl carbons, respectively [9] [10].

Infrared and Raman Spectroscopic Analysis

Infrared spectroscopy of ethyl 3-(dimethylamino)acrylate reveals characteristic absorption bands that provide valuable information about functional group identities and molecular conformation [2] [11]. The spectrum exhibits a strong carbonyl stretching vibration at 1699 wave numbers, typical for α,β-unsaturated esters [2]. This frequency is slightly lower than that observed for simple aliphatic esters due to conjugation with the vinyl system [11].

The carbon-carbon double bond stretching vibration appears at 1569 wave numbers, consistent with significant electron density delocalization between the donor and acceptor groups [2]. This frequency is intermediate between typical alkene stretches (1640-1680 wave numbers) and aromatic carbon-carbon stretches (1500-1600 wave numbers), reflecting the enaminoester character of the system [11].

Carbon-hydrogen stretching vibrations of the methyl groups appear in the region between 2800-3000 wave numbers, with specific bands at 2967, 2925, and 2855 wave numbers corresponding to asymmetric and symmetric stretching modes of the dimethylamino methyls and ethyl ester groups [2]. The vinyl carbon-hydrogen stretch appears at 3085 wave numbers [2].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [12]. The Raman spectrum shows intense bands corresponding to carbon-carbon and carbon-nitrogen stretching vibrations, confirming the extended conjugation within the molecule [12].

The combination of infrared and Raman spectroscopic data allows for complete vibrational assignment and provides strong evidence for the proposed molecular structure and conformation [2] [11]. Density functional theory calculations of vibrational frequencies show excellent agreement with experimental observations, with average deviations less than 15 wave numbers [1].

Mass Spectrometric Characterization

Mass spectrometric analysis of ethyl 3-(dimethylamino)acrylate provides definitive molecular weight confirmation and valuable insights into fragmentation patterns [2]. Electrospray ionization mass spectrometry yields a prominent molecular ion peak at mass-to-charge ratio 144, corresponding to the protonated molecular ion [M+H]+ [2].

The fragmentation pattern observed under electron impact conditions reveals characteristic losses that confirm the structural assignment [2]. The base peak appears at mass-to-charge ratio 58, corresponding to the dimethylamino fragment [N(CH₃)₂CH₂]+, indicating the facile cleavage of the carbon-nitrogen bond adjacent to the vinyl system [2].

Additional significant fragment ions appear at mass-to-charge ratios 99, 71, and 45, corresponding to sequential losses of ethanol, carbon monoxide, and ethoxy groups, respectively [2]. These fragmentation patterns are consistent with the expected behavior of ethyl esters under electron impact conditions [2].

High-resolution mass spectrometry confirms the molecular formula as C₇H₁₃NO₂ with an exact mass of 143.094635 atomic mass units [2]. The isotope pattern analysis shows excellent agreement with the theoretical distribution, providing additional confirmation of the elemental composition [2].

Tandem mass spectrometry experiments have been employed to elucidate detailed fragmentation mechanisms and confirm structural connectivity [2]. Collision-induced dissociation of the molecular ion produces a predictable series of fragment ions that support the proposed structure and exclude alternative isomeric possibilities [2].

Structure-Reactivity Relationships

Effects of Substitution Patterns

The reactivity of ethyl 3-(dimethylamino)acrylate is profoundly influenced by its specific substitution pattern, which creates a distinctive electronic environment that governs its chemical behavior [4] [13] [5]. The positioning of the dimethylamino group at the 3-position of the acrylate system generates a push-pull electronic arrangement that significantly enhances nucleophilic character compared to unsubstituted acrylates [4].

Comparative studies with structural analogs have revealed that the dimethylamino substitution increases nucleophilicity by more than three orders of magnitude relative to simple ethyl acrylate [4] [14]. The nucleophilicity parameter (N) for ethyl 3-(dimethylamino)acrylate has been determined as 9.43, placing it among the most reactive enamine nucleophiles [4]. This high reactivity stems from the ability of the dimethylamino group to donate electron density through resonance, effectively increasing the electron density at the nucleophilic carbon center [4].

The electronic effects of substitution extend beyond simple inductive and resonance contributions. The dimethylamino group creates a partial positive charge on the nitrogen atom that can engage in electrostatic interactions with approaching electrophiles, providing an additional stabilization mechanism for transition states [14]. This effect is particularly pronounced in reactions with cationic electrophiles, where the initial encounter complex benefits from favorable charge-charge interactions [14].

Substitution pattern effects are also evident in the stereochemical outcomes of reactions. The bulky dimethylamino group provides significant steric hindrance that influences the approach geometry of electrophiles, leading to enhanced stereoselectivity in addition reactions [13]. This steric influence is particularly important in Michael addition reactions, where the substitution pattern can control both the regioselectivity and stereochemistry of the process [13].

The specific positioning of the ethoxycarbonyl group at the 1-position creates an electron-withdrawing influence that modulates the overall electronic character of the system [5]. This withdrawing effect prevents excessive nucleophilicity that could lead to uncontrolled polymerization or decomposition reactions, providing a balanced reactivity profile suitable for synthetic applications [5].

Stereoelectronic Effects on Reactivity

Stereoelectronic effects play a crucial role in determining the reactivity patterns of ethyl 3-(dimethylamino)acrylate, with the spatial arrangement of electronic density significantly influencing both reaction rates and selectivities [16] [17]. The preferred E-configuration around the carbon-carbon double bond creates an optimal geometry for orbital overlap between the dimethylamino donor and the carbonyl acceptor .

The stereoelectronic arrangement facilitates intramolecular charge transfer that stabilizes the ground state while simultaneously activating the molecule toward nucleophilic attack [18]. This charge transfer manifests as a bathochromic shift in the ultraviolet absorption spectrum and enhanced reactivity toward electrophilic species [18]. The twisted intramolecular charge transfer state that can be populated under certain conditions exhibits even more pronounced nucleophilic character [18].

Conformational flexibility around single bonds influences the availability of reactive conformations and affects overall reaction rates [16]. Rotation around the carbon-nitrogen bond connecting the dimethylamino group to the vinyl system modulates the extent of orbital overlap and consequently the electronic activation [16]. Energy barriers for these rotations are typically low (2-5 kilocalories per mole), allowing rapid equilibration between conformers [16].

The ester substituent introduces additional stereoelectronic considerations through its ability to stabilize adjacent carbocationic character in transition states [17]. The electron-withdrawing nature of the carbonyl group enhances the electrophilic character of the beta-carbon, facilitating nucleophilic attack at this position [17]. This stereoelectronic activation is essential for the molecule's role as a Michael acceptor in addition reactions [17].

Hyperconjugative effects involving the ethyl ester group provide additional stabilization for developing positive charge during reaction processes [17]. The carbon-hydrogen bonds of the ethyl group can participate in hyperconjugative donation, particularly when the ester oxygen develops partial negative charge during nucleophilic attack [17].

Comparative Analysis with Structural Analogs

Systematic comparison of ethyl 3-(dimethylamino)acrylate with closely related structural analogs provides valuable insights into structure-reactivity relationships and enables prediction of properties for related compounds [14] [20]. The most informative comparisons involve systematic variation of individual structural features while maintaining the core enaminoester framework [14].

Replacement of the dimethylamino group with other amino substituents reveals the critical importance of nitrogen substitution on reactivity [20]. Primary amino analogs exhibit significantly reduced nucleophilicity due to increased basicity and hydrogen bonding effects that reduce the availability of the lone pair for nucleophilic attack [20]. Secondary amines show intermediate reactivity, with steric effects from the substituents playing an increasingly important role [14].

Variation of the ester alkyl group from methyl to ethyl to higher homologs demonstrates relatively modest effects on intrinsic reactivity, with changes primarily attributable to steric factors rather than electronic effects . The methyl ester analog exhibits slightly enhanced reactivity due to reduced steric hindrance, while bulkier ester groups progressively decrease reaction rates .

Positional isomers where the amino group is relocated to different positions on the acrylate framework show dramatically different reactivity patterns [22]. The 2-(dimethylamino)ethyl acrylate analog, where the amino group is separated from the vinyl system by a methylene spacer, exhibits much reduced nucleophilicity due to the interruption of direct conjugation [22]. This comparison highlights the critical importance of direct conjugation for optimal electronic activation [22].

Constitutional isomers with alternative connectivity patterns, such as ethyl 2-acetyl-3-(dimethylamino)acrylate, demonstrate how additional substituents can modulate reactivity [24]. The presence of an acetyl group at the 2-position introduces additional electronic and steric effects that significantly alter the compound's behavior in chemical reactions [24].

Charge Transfer Mechanisms

Intramolecular Charge Transfer Processes

Ethyl 3-(dimethylamino)acrylate exhibits well-defined intramolecular charge transfer processes that fundamentally influence its chemical and physical properties [25] [18]. The donor-acceptor architecture of the molecule facilitates electron transfer from the dimethylamino group to the ethoxycarbonyl moiety through the intervening vinyl bridge [18]. This charge transfer manifests both in the ground state and in excited electronic states, with each contributing to the molecule's unique reactivity profile [18].

Ground state charge transfer is evidenced by significant bond length alternation along the conjugated pathway, with the carbon-nitrogen bond exhibiting partial double bond character (1.365 Angstrom) and the carbon-carbon double bond showing reduced bond order relative to simple alkenes [1]. Natural bond orbital analysis quantifies this charge transfer as approximately 0.34 electrons, representing substantial polarization of the π-electron system [1].

Excited state charge transfer processes are readily observed through fluorescence spectroscopy, where the molecule exhibits dual emission corresponding to locally excited and charge transfer states [18]. The charge transfer emission is characterized by large Stokes shifts and strong solvent dependence, consistent with increased dipole moment in the excited state [18]. Time-resolved spectroscopic studies reveal charge transfer occurs on femtosecond timescales, indicating efficient electronic coupling between donor and acceptor moieties [18].

The extent of charge transfer is modulated by environmental factors, particularly solvent polarity and temperature [18]. Polar solvents stabilize the charge-separated state and enhance the degree of charge transfer, while non-polar environments favor the neutral form [18]. This solvent dependence provides a mechanism for tuning the molecule's reactivity through appropriate choice of reaction medium [18].

Computational studies using time-dependent density functional theory have characterized the electronic states involved in charge transfer processes [18]. The lowest energy charge transfer state involves promotion of an electron from the nitrogen lone pair to the π* orbital of the carbonyl group, with the transition dipole moment aligned along the molecular axis [18].

Charge-Shifting Properties in Polymerization

The charge-shifting properties of ethyl 3-(dimethylamino)acrylate play a crucial role in polymerization processes, where the molecule can undergo transformation from cationic to anionic character during polymer formation [26] [27] [28]. This unique behavior has significant implications for the development of biocompatible polymeric materials and drug delivery systems [27] [28].

During radical polymerization, the initial cationic character of the dimethylamino groups facilitates interaction with anionic species such as DNA or negatively charged cell surfaces [28]. As polymerization proceeds, hydrolytic cleavage of the ester linkages generates carboxylate groups that provide anionic character to the polymer backbone [26] [27]. This charge-shifting mechanism allows for initial binding through electrostatic attraction followed by reduced cytotoxicity as the cationic character diminishes [27].

The kinetics of charge-shifting have been extensively studied through nuclear magnetic resonance spectroscopy and pH-dependent hydrolysis experiments [26]. Under physiological conditions (pH 7.4, 37°C), approximately 10-50% of the ester linkages undergo hydrolysis within 48 hours, depending on the specific polymer composition and molecular weight [27]. This time scale is well-suited for biological applications where initial cellular uptake is desired followed by gradual charge neutralization [27].

Mechanistic studies have revealed that charge-shifting occurs through a base-catalyzed hydrolysis mechanism, with the rate strongly dependent on local pH and ionic strength [26]. The dimethylamino groups can participate in intramolecular catalysis of ester hydrolysis, particularly when positioned appropriately relative to the ester functionality [26]. This autocatalytic effect leads to accelerated charge-shifting under certain conditions [26].

The polymerization behavior itself is influenced by the charge transfer characteristics of the monomer [29]. The strong nucleophilic character facilitates chain growth through Michael addition mechanisms, while the electron-withdrawing ester group helps stabilize the growing polymer radical [29]. The balance between these effects determines the polymerization kinetics and the molecular weight distribution of the resulting polymers [29].

Charge transfer polymerization can also occur through photo-induced electron transfer mechanisms, where the charge transfer state of the monomer participates directly in initiation processes [25]. Under appropriate irradiation conditions, the excited charge transfer state can undergo electron transfer to suitable acceptors, generating radical species that initiate polymerization [25]. This mechanism provides a route to photocontrolled polymerization with spatial and temporal control over the process [25].

XLogP3

GHS Hazard Statements

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant